molecular formula C21H27N3O4 B4525322 N-cycloheptyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-cycloheptyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B4525322
M. Wt: 385.5 g/mol
InChI Key: YKUCSXVWJDPTNR-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a cycloheptyl group, a dimethoxyphenyl group, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:

    Formation of the Pyridazinone Core: This step involves the reaction of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions to form the pyridazinone ring.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through electrophilic aromatic substitution reactions, often using reagents like dimethoxybenzene and suitable catalysts.

    Cycloheptyl Group Attachment: The cycloheptyl group is attached via nucleophilic substitution reactions, where cycloheptyl halides react with the intermediate compounds.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target compound, often using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cycloheptyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-2-(3,4-dimethoxyphenyl)acetamide
  • N-cyclohexyl-2-(3,4-dimethoxyphenyl)acetamide

Uniqueness

N-cycloheptyl-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to its specific structural features, such as the combination of a cycloheptyl group, a dimethoxyphenyl group, and a pyridazinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cycloheptyl-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-27-18-11-9-15(13-19(18)28-2)17-10-12-21(26)24(23-17)14-20(25)22-16-7-5-3-4-6-8-16/h9-13,16H,3-8,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUCSXVWJDPTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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